molecular formula C9H7F3O2 B3007155 3-Methyl-4-(trifluoromethyl)benzoic acid CAS No. 871571-29-8

3-Methyl-4-(trifluoromethyl)benzoic acid

Cat. No.: B3007155
CAS No.: 871571-29-8
M. Wt: 204.148
InChI Key: HTFFMPNQGJHNCD-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzoic acid core

Scientific Research Applications

3-Methyl-4-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Safety and Hazards

“3-Methyl-4-(trifluoromethyl)benzoic acid” is classified as an irritant . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing dust, and wearing personal protective equipment .

Biochemical Analysis

Biochemical Properties

It is known to be used as an intermediate in the synthesis of Bafetinib , a potent Bcr-Abl kinase inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in kinase signaling pathways.

Cellular Effects

Given its role in the synthesis of Bafetinib , it may indirectly influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an intermediate in the synthesis of Bafetinib , it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group into the benzoic acid structure. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethyl benzoyl chloride is reacted with a methyl-substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and continuous flow reactors to enhance yield and reduce production costs. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 4-Methylbenzoic acid

Comparison: 3-Methyl-4-(trifluoromethyl)benzoic acid is unique due to the presence of both a trifluoromethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, compared to similar compounds.

Properties

IUPAC Name

3-methyl-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-4-6(8(13)14)2-3-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFFMPNQGJHNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-4-trifluoromethyl-benzonitrile from step 5 (16.25 g, 88 mmol) and 3 N NaOH (88 mL, 264 mmol) in dioxane (90 mL) was refluxed for 18 h. The mixture was cooled to 23° C., diluted with TBME, acidified with 1 N HCl to pH 1 and extracted twice with TBME. The combined organic layers were washed with brine, dried over MgSO4. Removal of the solvent in vacuum left the title compound as an off white solid (14.46 g, 81%), which was used without further purification. MS (ISN) 203.1 [M−H].
Quantity
16.25 g
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reactant
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88 mL
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90 mL
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0 (± 1) mol
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